Toluene-4-d1
Description
Toluene-4-d1 (CAS: [4409-83-0]) is a deuterated derivative of toluene, where a single hydrogen atom at the para position of the methyl group is replaced by deuterium (²H). This isotopic substitution minimally alters its physical properties compared to non-deuterated toluene (CAS: 108-88-3) but significantly impacts its utility in research, particularly in nuclear magnetic resonance (NMR) spectroscopy and metabolic tracing studies due to deuterium’s distinct nuclear spin properties . This compound is commercially available in milligram quantities, though availability may vary by supplier, as some sources list it as discontinued .
Properties
Molecular Formula |
C7H8 |
|---|---|
Molecular Weight |
93.14 g/mol |
IUPAC Name |
1-deuterio-4-methylbenzene |
InChI |
InChI=1S/C7H8/c1-7-5-3-2-4-6-7/h2-6H,1H3/i2D |
InChI Key |
YXFVVABEGXRONW-VMNATFBRSA-N |
Isomeric SMILES |
[2H]C1=CC=C(C=C1)C |
Canonical SMILES |
CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Iron Pincer Complex-Mediated Deuteration
The iron pincer complex 2 (Figure 1), featuring a bis(phosphine) ligand framework, catalyzes H/D exchange between toluene and benzene-d6 at 50–80°C under N2. Key findings include:
- Regioselectivity : Exclusive deuteration at the para position (>95%) due to steric and electronic effects.
- Kinetics : Reactions achieve >90% deuterium incorporation within 3 hours.
- Substrate Scope : Tolerates functional groups (e.g., ethers, esters), though electron-withdrawing substituents reduce reaction rates.
Mechanism :
- Oxidative Addition : The iron(0) center undergoes σ-complex-assisted metathesis (σ-CAM) with toluene, forming a Fe–H bond.
- Deuteride Transfer : Benzene-d6 donates deuterium via a concerted metalation-deprotonation pathway.
- Reductive Elimination : Regeneration of the iron catalyst releases toluene-4-d1.
Table 1: Performance of Iron Pincer Complex in this compound Synthesis
| Condition | Temperature (°C) | Time (h) | D Incorporation (%) | Yield (%) |
|---|---|---|---|---|
| Benzene-d6, N2, 50°C | 50 | 3 | 95 | >99 |
| Toluene-d8 co-solvent | 80 | 12 | 99 | 98 |
Acid-Catalyzed Isotopic Exchange
Deuterated acids facilitate H/D exchange at activated aromatic positions. Sulfuric acid-d2 (D2SO4) is widely employed for its strong protonating ability.
Sulfuric Acid-D2 Mediated Exchange
Evitachem’s protocol involves:
- Reaction Setup : Toluene and D2SO4 (1:3 v/v) heated at 100°C for 24 hours.
- Selectivity : Para deuteration dominates (80–90%) due to steric hindrance at ortho positions.
- Limitations : Competing sulfonation necessitates careful temperature control.
Mechanistic Insight :
- Electrophilic Substitution : D+ generation from D2SO4 attacks the toluene ring, forming a cyclohexadienyl intermediate.
- Rearomatization : Loss of H+ (replaced by D+) restores aromaticity.
Table 3: Acid-Catalyzed Deuteration Efficiency
| Acid | Temperature (°C) | Time (h) | D Incorporation (%) |
|---|---|---|---|
| D2SO4 | 100 | 24 | 85 |
| CF3COOD | 80 | 48 | 70 |
Enzymatic and Biocatalytic Approaches
Emerging methods exploit enzymes for selective deuteration, though scalability remains a challenge.
Benzylsuccinate Synthase (BSS)
BSS from Aromatoleum spp. catalyzes H/D exchange in toluene under anaerobic conditions:
- Conditions : D2O, 30°C, 12 hours.
- Outcome : 16% deuterium incorporation at the methyl group, with minimal ring deuteration.
- Utility : Limited to mechanistic studies due to low yields.
Comparative Analysis of Methods
Table 4: Method Comparison for this compound Synthesis
| Method | Cost | Scalability | Regioselectivity | Isotopic Purity (%) |
|---|---|---|---|---|
| Catalytic H/D Exchange | High | Moderate | >95% para | 99 |
| Halogen Displacement | Low | High | 100% para | 99.7 |
| Acid-Catalyzed Exchange | Moderate | Moderate | 80–90% para | 85 |
| Enzymatic | High | Low | 16% methyl | 95 |
Chemical Reactions Analysis
Types of Reactions
Toluene-4-d1 undergoes various chemical reactions similar to those of toluene. These include:
Oxidation: this compound can be oxidized to form benzyl alcohol, benzaldehyde, and benzoic acid.
Reduction: The compound can be reduced to form methylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions can occur, leading to the formation of compounds such as nitrotoluene and chlorotoluene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalysts such as palladium on carbon (Pd/C) are often used in hydrogenation reactions.
Substitution: Reagents like nitric acid (HNO3) and chlorine (Cl2) are used for nitration and chlorination reactions, respectively.
Major Products
The major products formed from these reactions include benzyl alcohol, benzaldehyde, benzoic acid, methylcyclohexane, nitrotoluene, and chlorotoluene.
Scientific Research Applications
Nuclear Magnetic Resonance Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy is one of the most significant applications of Toluene-4-d1. The deuterium atom in this compound replaces one hydrogen atom in the methyl group, which results in distinct NMR signals compared to non-deuterated toluene. This property allows researchers to:
- Study Reaction Mechanisms : The kinetic isotope effect observed with this compound enables scientists to investigate how reactions proceed at the molecular level. The stronger C-D bond compared to C-H bonds often leads to slower reaction rates, providing insights into transition states and intermediates.
- Analyze Molecular Dynamics : The unique spectral characteristics of this compound allow for detailed studies of molecular interactions and dynamics in complex systems, aiding in the understanding of solvent effects on chemical reactivity.
Kinetic Isotope Effects
The kinetic isotope effect is a crucial aspect of using this compound in research. The substitution of deuterium for hydrogen affects the rate at which reactions occur:
- Slower Reaction Rates : Reactions involving this compound typically exhibit slower rates than those involving its non-deuterated counterpart due to the stronger C-D bond. This effect can be quantitatively analyzed to provide information on reaction pathways and mechanisms.
Behavioral and Neurobiological Studies
This compound has also been investigated for its effects on neurobiology:
- Neurotoxicity Research : Studies have shown that exposure to toluene can lead to neurotoxic effects, including changes in dopamine levels and cognitive function. Research involving this compound helps elucidate these mechanisms by allowing for precise tracking of biological responses without confounding factors from non-deuterated isotopes .
Electrophysiological Studies
Recent studies have explored the effects of this compound on neuronal activity:
- Impact on Neuronal Excitability : Research indicates that this compound can alter intrinsic excitability in neurons, affecting synaptic transmission and neurotransmitter release. These findings are critical for understanding how inhalants like toluene influence brain function and behavior .
Comparative Studies with Other Isotopologues
This compound can be compared with other isotopologues such as Toluene-2-d1 and standard toluene:
| Compound | Formula | Unique Features |
|---|---|---|
| Toluene | C7H8 | Widely used as a solvent and precursor |
| Toluene-2-d1 | C7H7D | Useful for different NMR studies |
| Toluene diisocyanate | C9H6N2O | Used in polyurethane production |
| p-Toluenesulfonic acid | C7H8O3S | Used as a reagent in organic synthesis |
The unique isotopic labeling at the para position allows researchers to study reaction dynamics without significantly altering the fundamental structure of the molecule.
Mechanism of Action
The mechanism by which Toluene-4-d1 exerts its effects is primarily through the incorporation of deuterium into various molecular pathways. Deuterium has a slightly different bond strength compared to hydrogen, which can influence reaction rates and mechanisms. This property is exploited in studies to gain insights into reaction dynamics and molecular interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated toluene derivatives vary in deuteration position, degree, and functional group modifications. Below is a detailed comparison of Toluene-4-d1 with structurally analogous compounds:
Structural Isomers
- Toluene-2-d1 (CAS: [4409-84-1]) and Toluene-3-d1 (CAS: [4409-85-2]):
These are ortho and meta isomers of this compound. While their molecular weights (~93.15 g/mol) and chemical reactivity are nearly identical, the deuteration position affects their spectroscopic signatures. For example, in ¹H-NMR, this compound exhibits a simplified aromatic proton splitting pattern compared to its isomers, making it preferable for specific labeling experiments .
Fully Deuterated Analogues
- Toluene-d8 (CAS: [2037-26-1]):
Fully deuterated at all eight hydrogen positions, this compound has a higher molecular weight (~100.18 g/mol) and reduced vapor pressure compared to this compound. Toluene-d8 is commonly used as a solvent in NMR to avoid signal interference from protiated solvents .
Functionalized Deuterated Derivatives
- p-Toluene-d7-sulfonic Acid Monohydrate (CAS: [773476]): This compound combines para deuteration (seven deuterium atoms) with a sulfonic acid functional group. Its molecular weight (197.25 g/mol) and acidity differ markedly from this compound, making it suitable as a deuterated acid catalyst in organic synthesis .
- 2-(Ethyl-2,2,2-d3) Toluene (CAS: [900087]):
Features a tri-deuterated ethyl group attached to the toluene ring. The increased deuteration in the alkyl chain enhances its use in kinetic isotope effect (KIE) studies, unlike this compound, which is primarily used for positional labeling .
Comparative Data Table
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Deuteration Position | Key Applications |
|---|---|---|---|---|---|
| This compound | [4409-83-0] | C₇H₇D | 93.15 | Para-methyl | NMR spectroscopy, metabolic tracing |
| Toluene-2-d1 | [4409-84-1] | C₇H₇D | 93.15 | Ortho-methyl | Isotopic labeling studies |
| Toluene-d8 | [2037-26-1] | C₇D₈ | 100.18 | All positions | NMR solvent, deuterated standards |
| p-Toluene-d7-sulfonic Acid | [773476] | C₇D₇HO₃S·H₂O | 197.25 | Para-methyl + sulfonic acid | Acid catalysis, deuterated reagents |
| 2-(Ethyl-2,2,2-d3) Toluene | [900087] | C₉D₃H₉ | 129.23 | Ethyl side chain | KIE studies, mechanistic chemistry |
Key Research Findings
- Spectroscopic Utility : this compound’s para-deuteration simplifies aromatic proton environments in ¹H-NMR, enabling precise tracking of reaction mechanisms involving toluene derivatives .
- Isotopic Purity : Commercial this compound is typically ≥97 atom % D, ensuring minimal interference from protiated contaminants in sensitive applications .
- Thermodynamic Differences: Compared to non-deuterated toluene, this compound exhibits slight increases in boiling point and density due to deuterium’s higher mass, though these differences are less pronounced than in fully deuterated analogues like Toluene-d8 .
Biological Activity
Toluene-4-d1, a deuterated form of toluene, is an organic compound that has garnered attention in various fields, particularly in toxicology and pharmacology. This article explores its biological activity, including its effects on the central nervous system (CNS), metabolic pathways, and implications for human health.
This compound shares similar chemical properties with its non-deuterated counterpart, toluene. It is a colorless liquid with a distinctive smell and is primarily used as an industrial solvent. The metabolism of toluene involves several pathways, primarily through cytochrome P450 enzymes, leading to the formation of metabolites such as benzyl alcohol and benzoic acid. These metabolites are further conjugated with glycine to form hippuric acid, which is excreted in urine .
Metabolic Pathways
| Metabolite | Pathway Description |
|---|---|
| Benzyl Alcohol | Formed through hydroxylation of the methyl group by CYP2E1, CYP2B6, and CYP1A2. |
| Benzoic Acid | Oxidized from benzyl alcohol and conjugated with glycine to form hippuric acid. |
| Hippuric Acid | Major urinary metabolite indicating toluene exposure; used as a biomarker. |
Central Nervous System Activity
This compound exhibits significant effects on the CNS. Research indicates that toluene can act as both a depressant and a stimulant depending on the concentration and exposure duration. It enhances the activity of gamma-aminobutyric acid (GABA) receptors, leading to increased inhibitory neurotransmission . Conversely, it inhibits nicotinic acetylcholine receptors and voltage-gated sodium channels, contributing to its neurotoxic effects.
Key Findings:
- GABA Receptor Modulation: Toluene enhances GABA receptor activity, leading to neuronal hyperpolarization and reduced excitability .
- Inhibition of Sodium Channels: Toluene inhibits Nav1.4 and Nav1.5 sodium channels, affecting action potential generation in neurons .
- Cognitive Effects: Exposure to toluene has been linked to cognitive deficits at certain concentrations; however, significant impairments were observed primarily at higher exposure levels .
Occupational Exposure Risks
A study conducted on workers exposed to toluene revealed correlations between exposure levels and cognitive function impairments. Workers exposed to concentrations above 100 ppm exhibited notable declines in attention and memory . The study utilized passive dosimetry combined with urinary biomarker analysis (ortho-cresol) to assess exposure accurately.
Animal Studies
Animal models have demonstrated that chronic exposure to toluene results in altered neurotransmitter levels, particularly catecholamines. These changes are associated with behavioral alterations indicative of CNS depression or stimulation depending on the exposure context .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
